Rubrofusarin

Description

Rubrofusarin is a naturally occurring compound classified as a flavonoid glycoside[“]. It is found primarily in various plants, including those in the Asteraceae family. Scientific studies have shown that this compound may have anxiolytic and antidepressant properties and this compound has also been studied for its role as a dual inhibitor of protein tyrosine phosphatase 1B (PTP1B) and human monoamine oxidase A (MAO-A). This compound may have potential applications in the treatment of metabolic disorders and neurodegenerative diseases[“]

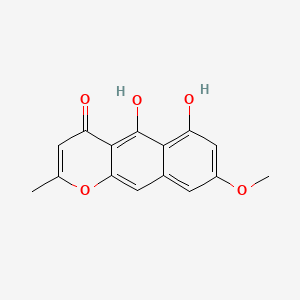

Structure

3D Structure

Properties

IUPAC Name |

5,6-dihydroxy-8-methoxy-2-methylbenzo[g]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O5/c1-7-3-10(16)14-12(20-7)5-8-4-9(19-2)6-11(17)13(8)15(14)18/h3-6,17-18H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPNKCZKRICBAKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(C3=C(C=C(C=C3C=C2O1)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90189171 | |

| Record name | Rubrofusarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90189171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3567-00-8 | |

| Record name | Rubrofusarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3567-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rubrofusarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003567008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rubrofusarin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=258316 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Rubrofusarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90189171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RUBROFUSARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/533T23P5CF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Rubrofusarin: A Comprehensive Technical Overview

Abstract

Rubrofusarin is a naturally occurring orange polyketide pigment and a significant secondary metabolite produced by various fungi, most notably species of Fusarium and Aspergillus.[1][2] It is also found in some plant species, such as Cassia obtusifolia.[1] This document provides a detailed examination of the chemical structure, biosynthetic pathway, and analytical methodologies for this compound. It is intended for researchers, scientists, and professionals in the fields of natural product chemistry, mycology, and drug development.

Chemical Structure and Properties

This compound is classified as a benzochromenone.[1] Its chemical structure is defined as 5,6-dihydroxy-8-methoxy-2-methylbenzo[g]chromen-4-one.[3] The molecule consists of a benzo[g]chromen-4-one core with two hydroxyl groups at positions 5 and 6, a methyl group at position 2, and a methoxy (B1213986) group at position 8.[1][3]

| Identifier | Value |

| IUPAC Name | 5,6-dihydroxy-8-methoxy-2-methylbenzo[g]chromen-4-one[3] |

| Molecular Formula | C₁₅H₁₂O₅[1][3] |

| Molecular Weight | 272.25 g/mol [1][3] |

| CAS Number | 3567-00-8[2][3] |

| Appearance | Orange needles[1] |

| Solubility | Soluble in dimethyl sulfoxide (B87167) (DMSO)[1] |

| InChI | InChI=1S/C15H12O5/c1-7-3-10(16)14-12(20-7)5-8-4-9(19-2)6-11(17)13(8)15(14)18/h3-6,17-18H,1-2H3[3] |

| SMILES | CC1=CC(=O)C2=C(O1)C=C3C(=C2O)C(=CC(=C3)OC)O[4] |

Biosynthesis of this compound

The biosynthesis of this compound in fungi, particularly in Fusarium graminearum, is a well-studied polyketide pathway. The process begins with the condensation of one acetyl-CoA and six malonyl-CoA molecules.[5] This initial step is catalyzed by the polyketide synthase 12 (PKS12), a type I iterative non-reducing polyketide synthase, to form the first stable intermediate, YWA1.[5] YWA1 is then dehydrated by the enzyme AurZ to produce nor-rubrofusarin.[5] The final step in the biosynthesis is the O-methylation of nor-rubrofusarin by the O-methyltransferase AurJ, yielding this compound.[5][6]

Figure 1: Biosynthetic pathway of this compound in Fusarium graminearum.

Biological Activity and Quantitative Data

This compound has been shown to exhibit a range of biological activities, including anticancer and antibacterial effects.[2][7] One of its key mechanisms of action is the inhibition of human DNA topoisomerase II-α.[2]

Enzyme Inhibition

| Enzyme | IC₅₀ (μM) | Inhibition Mode | Kᵢ (μM) |

| Protein Tyrosine Phosphatase 1B (PTP1B) | 16.95 ± 0.49 | Mixed-competitive | Kic: 6.99, Kiu: 18.31 |

| Human Monoamine Oxidase A (hMAO-A) | 0.17 - 11 | Mixed-competitive | Kic: 4.92, Kiu: 5.96 |

Table compiled from data in[8].

Occurrence in Grains

This compound is a known mycotoxin that can contaminate various agricultural commodities.

| Grain | Concentration Range (μg/kg) | Limit of Detection (LOD) (μg/kg) |

| Maize | 3.278 - 33.82 | 1.6 |

| Rice | 0.815 - 61.86 | 0.8 |

| Wheat | 7.362 - 47.24 | 5.3 |

Table compiled from data in[9][10].

Experimental Protocols

Analysis of this compound in Grains by UHPLC/Q-Orbitrap MS

A validated method for the quantification of this compound in grain samples utilizes ultrahigh-performance liquid chromatography coupled with hybrid quadrupole orbital ion trap mass spectrometry (UHPLC/Q-Orbitrap MS).[9][10]

Instrumentation:

-

UHPLC System: Dionex ultrahigh-performance chromatograph.[10]

-

Mass Spectrometer: QExactive Q-Orbitrap MS with a heated electrospray ionization probe.[10]

-

Column: Waters CORTECS UPLC C18 (100 mm × 2.1 mm, 1.6 μm).[10]

Chromatographic Conditions:

-

Mobile Phase A: MilliQ water with 0.1% formic acid and 0.1% ammonium (B1175870) formate.[10]

-

Mobile Phase B: HPLC-grade methanol (B129727) with 0.1% formic acid and 0.1% ammonium formate.[10]

-

Flow Rate: 0.3 mL/min.[10]

-

Column Temperature: 40 °C.[10]

-

Injection Volume: 2 μL.[10]

-

Elution Gradient:

-

0–2 min, 90% B

-

2–3 min, 90–80% B

-

3–4 min, 80–79% B

-

4–5 min, 79–74% B

-

5–7 min, 74% B

-

7–10.5 min, 74–40% B

-

10.5–16.5 min, 40–25% B

-

16.5–17 min, 25–5% B

-

17–20 min, 5% B

-

20–21 min, 5–90% B

-

21–24 min, 90% B[10]

-

Mass Spectrometry Conditions:

-

Mode: Full-scan MS or full-scan data-dependent MS2 (ddMS2) for quantitative or qualitative analysis, respectively.[10]

-

Mass Accuracy Calibration: Performed weekly or when mass accuracy exceeded 1 ppm.[10]

Figure 2: General workflow for the analysis of this compound in grains.

Conclusion

This compound is a polyketide of significant interest due to its widespread occurrence as a fungal metabolite and its diverse biological activities. The well-elucidated chemical structure and biosynthetic pathway provide a solid foundation for further research into its pharmacological potential and for the development of strategies to control its presence in agricultural products. The advanced analytical methods, such as UHPLC/Q-Orbitrap MS, enable sensitive and accurate quantification, which is crucial for food safety and toxicological studies. This technical guide serves as a comprehensive resource for professionals engaged in the study and application of this compound.

References

- 1. This compound | 3567-00-8 | Benchchem [benchchem.com]

- 2. This compound | 3567-00-8 [chemicalbook.com]

- 3. This compound | C15H12O5 | CID 72537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. Reconstruction of the biosynthetic pathway for the core fungal polyketide scaffold this compound in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reconstruction of the biosynthetic pathway for the core fungal polyketide scaffold this compound in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Identification and Determination of this compound, this compound Isomer, and Their Quinone Forms in Grains Using High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Rubrofusarin Biosynthesis Pathway in Fusarium Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the rubrofusarin biosynthesis pathway in Fusarium species, with a primary focus on the well-studied model organism, Fusarium graminearum. This compound, a red polyketide pigment, is a key intermediate in the biosynthesis of aurofusarin (B79076) and possesses various biological activities, making its study relevant for mycotoxin research and drug discovery. This document details the genetic and enzymatic steps of the pathway, presents quantitative data on metabolite production, outlines key experimental protocols, and visualizes the core processes for enhanced comprehension.

The this compound Biosynthetic Gene Cluster

The genes responsible for this compound biosynthesis are organized in a gene cluster, often referred to as the PKS12 or aurofusarin gene cluster.[1][2] This co-regulation ensures the coordinated expression of the enzymes required for the production of this compound and its subsequent conversion to aurofusarin.[1] Key genes within this cluster and their respective functions are summarized in Table 1.

Table 1: Key Genes in the Fusarium graminearum this compound/Aurofusarin Biosynthetic Gene Cluster

| Gene | Encoded Protein | Function in Biosynthesis |

| PKS12 | Polyketide Synthase 12 | Catalyzes the initial condensation of acetate (B1210297) units to form the polyketide backbone, leading to the formation of YWA1.[2][3] |

| aurZ | Dehydratase | A novel dehydratase that acts on hydroxylated γ-pyrones, converting YWA1 to nor-rubrofusarin.[2] |

| aurJ | O-methyltransferase | Catalyzes the methylation of nor-rubrofusarin to produce this compound.[4][5] |

| gip1 (aurG) | Laccase | Proposed to be involved in the dimerization of two oxidized this compound molecules to form aurofusarin.[1] |

| aurF | Monooxygenase | Involved in the conversion of this compound to aurofusarin.[2] |

| aurO | Oxidoreductase | Participates in the enzymatic complex that converts this compound to aurofusarin.[2] |

| aurS | Hypothetical protein | A member of an extracellular enzyme complex responsible for converting this compound into aurofusarin.[2] |

| aurT | Major Facilitator Superfamily (MFS) Transporter | A putative pump involved in the transport of this compound across the plasma membrane.[2][6] |

| aurR1 | Transcription Factor | A positive-acting transcription factor essential for the expression of the PKS12 gene cluster.[1][7] |

| aurR2 | Transcription Factor | A putative co-regulator that influences the ratio of this compound to aurofusarin.[1][7] |

The this compound Biosynthesis Pathway

The biosynthesis of this compound from basic metabolic precursors is a multi-step enzymatic process. The pathway begins with the synthesis of a polyketide chain and proceeds through a series of modifications to yield the final this compound molecule.

The pathway initiates with the polyketide synthase PKS12 catalyzing the condensation of one acetyl-CoA and six malonyl-CoA units to produce the intermediate YWA1.[2][8] The dehydratase AurZ then converts YWA1 into nor-rubrofusarin.[2] Subsequently, the O-methyltransferase AurJ methylates nor-rubrofusarin to form this compound.[4][5] this compound then serves as the precursor for aurofusarin, a process mediated by an extracellular enzyme complex including Gip1, AurF, AurO, and AurS.[2][7]

Regulation of this compound Biosynthesis

The expression of the this compound biosynthetic genes is tightly controlled by dedicated transcription factors located within the gene cluster.

-

AurR1 acts as a positive regulator, and its deletion leads to the complete loss of this compound and aurofusarin production.[1][7]

-

AurR2 is a putative co-regulator. Deletion of aurR2 results in an increased ratio of this compound to aurofusarin, suggesting it plays a role in modulating the later steps of the pathway.[1][7]

Quantitative Analysis of this compound and Related Metabolites

The production of this compound and its downstream product, aurofusarin, can be quantified in wild-type and mutant strains of Fusarium. This data is crucial for understanding the function of the biosynthetic genes and the efficiency of the pathway.

Table 2: Aurofusarin Production in Wild-Type and Genetically Modified F. graminearum

| Strain | Genetic Modification | Aurofusarin Concentration (mg/L) | Fold Change vs. Wild-Type | Reference |

| Wild-Type | - | 8.9 - 13.7 | - | [7] |

| OE::aurR1 | Overexpression of aurR1 | 36.3 - 39.7 | ~2.6 - 3.4 | [7] |

| ΔaurR1 | Deletion of aurR1 | Not detected | - | [5] |

| ΔaurJ | Deletion of aurJ | Not detected | - | [5] |

| ΔaurR2 | Deletion of aurR2 | Similar to wild-type | ~1 | [5] |

Table 3: this compound Concentration in Cereal Grains

| Grain | This compound Concentration Range (μg/kg) | Reference |

| Maize | 3.278 - 33.82 | [9][10] |

| Rice | 0.815 - 61.86 | [9][10] |

| Wheat | 7.362 - 47.24 | [9][10] |

Experimental Protocols

Gene Deletion via Agrobacterium tumefaciens-Mediated Transformation (ATMT)

This protocol is a standard method for creating gene knockouts in Fusarium to study gene function.[1][11]

Methodology:

-

Vector Construction: A binary vector is constructed containing flanking regions of the target gene and a selectable marker, such as the hygromycin B phosphotransferase gene (hph).[11]

-

Transformation of A. tumefaciens : The constructed vector is introduced into a competent A. tumefaciens strain.

-

Co-cultivation: Fusarium conidia are co-cultivated with the transformed A. tumefaciens on an induction medium containing acetosyringone (B1664989) to facilitate T-DNA transfer.[11]

-

Selection: The co-culture is transferred to a selective medium containing an antibiotic (e.g., hygromycin B) to select for fungal transformants that have integrated the T-DNA.

-

Verification: Putative transformants are verified for the correct gene replacement event using PCR and Southern blot analysis.[11]

Quantification of this compound and Aurofusarin by HPLC

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., Diode Array Detector or Mass Spectrometer) is a standard method for the quantification of secondary metabolites like this compound and aurofusarin.[9][12][13]

Methodology:

-

Sample Preparation: Fungal mycelium or culture filtrate is extracted with a suitable organic solvent (e.g., ethyl acetate).[14] The extract is then dried and redissolved in a solvent compatible with the HPLC mobile phase.

-

Chromatographic Separation: The extract is injected into an HPLC system equipped with a C18 column. A gradient elution is typically employed using a mobile phase consisting of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), often with additives like formic acid.[15]

-

Detection and Quantification: The separated compounds are detected by a DAD or MS detector. Quantification is achieved by comparing the peak area of the analyte in the sample to a standard curve generated from known concentrations of purified this compound or aurofusarin.[12][13]

Typical HPLC Parameters:

-

Column: C18 reverse-phase column

-

Mobile Phase: Gradient of water (with 0.1% formic acid) and methanol (with 0.1% formic acid)[15]

-

Detection: DAD (monitoring at relevant wavelengths) or MS/MS (using specific MRM transitions)[13]

Conclusion

The study of the this compound biosynthesis pathway in Fusarium species offers valuable insights into the complex biochemistry of fungal secondary metabolism. A thorough understanding of the genes, enzymes, and regulatory networks involved is essential for controlling mycotoxin contamination in agriculture and for exploring the potential of these bioactive compounds in drug development. The methodologies outlined in this guide provide a framework for researchers to further investigate this fascinating pathway.

References

- 1. The biosynthetic pathway for aurofusarin in Fusarium graminearum reveals a close link between the naphthoquinones and naphthopyrones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Two Novel Classes of Enzymes Are Required for the Biosynthesis of Aurofusarin in Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rasmusfrandsen.dk [rasmusfrandsen.dk]

- 5. Aurofusarin [rasmusfrandsen.dk]

- 6. mdpi.com [mdpi.com]

- 7. Enhancing the Production of the Fungal Pigment Aurofusarin in Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Identification and Determination of this compound, this compound Isomer, and Their Quinone Forms in Grains Using High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification and Determination of this compound, this compound Isomer, and Their Quinone Forms in Grains Using High-Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Agrobacterium-Mediated Transformation of Fusarium oxysporum: An Efficient Tool for Insertional Mutagenesis and Gene Transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. vbn.aau.dk [vbn.aau.dk]

- 13. High-performance liquid chromatography/electrospray mass spectrometry analysis of the mycotoxin aurofusarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. rasmusfrandsen.dk [rasmusfrandsen.dk]

- 15. pubs.acs.org [pubs.acs.org]

Discovery and Isolation of Rubrofusarin from Aspergillus niger: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and biological activity of Rubrofusarin, a polyketide metabolite produced by the fungus Aspergillus niger. This document details the experimental protocols for extraction and purification, summarizes quantitative data on its biological efficacy, and visualizes key experimental workflows and relevant signaling pathways.

Introduction

This compound is a naturally occurring orange pigment belonging to the naphtho-γ-pyrone class of polyketides. It has been isolated from various fungal species, including Aspergillus niger.[1] This compound has garnered significant interest within the scientific community due to its diverse biological activities, which include cytotoxic effects against cancer cell lines and antimicrobial properties.[1] This guide focuses on the methodologies for obtaining purified this compound from Aspergillus niger and characterizing its biological potential.

Experimental Protocols

Fungal Strain and Culture Conditions

The primary source for the isolation of this compound in the cited studies is Aspergillus niger, specifically the GTS01-4 strain.

Culture Medium and Growth Conditions:

-

Medium: Potato Dextrose Agar (PDA) is used for routine culture maintenance. For submerged fermentation to produce this compound, a liquid medium is employed.

-

Inoculation: Spores from a mature PDA culture are used to inoculate the liquid fermentation medium.

-

Fermentation: The inoculated broth is incubated under specific conditions to promote fungal growth and secondary metabolite production. The mycelia are then harvested for extraction.

Extraction of this compound

The following protocol outlines the extraction of crude this compound from Aspergillus niger mycelia.

Materials:

-

Harvested Aspergillus niger mycelia

-

Ethyl acetate (B1210297) (EtOAc)

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Separate the fungal mycelia from the culture broth by filtration.

-

Suspend the mycelia in ethyl acetate.

-

Agitate the mixture to ensure thorough extraction of secondary metabolites.

-

Filter the mixture to separate the ethyl acetate extract from the mycelial biomass.

-

Concentrate the ethyl acetate extract using a rotary evaporator under reduced pressure to obtain the crude extract.

Purification of this compound

The crude extract is subjected to chromatographic techniques to isolate and purify this compound.

This protocol is a general procedure for the purification of fungal polyketides and can be adapted for this compound.

Materials:

-

Crude this compound extract

-

Silica (B1680970) gel (60-120 mesh)

-

Glass chromatography column

-

Solvents: n-hexane, ethyl acetate (EtOAc), methanol (B129727) (MeOH)

-

Collection tubes

Procedure:

-

Column Packing: Prepare a slurry of silica gel in n-hexane and pour it into the chromatography column. Allow the silica gel to settle, ensuring a uniform packing without air bubbles. Add a layer of sand on top to protect the silica surface.

-

Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase) and load it onto the top of the silica gel column.

-

Elution: Begin elution with a non-polar solvent (e.g., 100% n-hexane) and gradually increase the polarity by adding increasing proportions of ethyl acetate and then methanol. A suggested gradient could be:

-

100% n-hexane

-

n-hexane:EtOAc (9:1, 8:2, 7:3, 1:1 v/v)

-

100% EtOAc

-

EtOAc:MeOH (9:1, 1:1 v/v)

-

100% MeOH

-

-

Fraction Collection: Collect fractions of the eluate in separate tubes.

-

Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing this compound. Pool the pure fractions.

-

Concentration: Evaporate the solvent from the pooled fractions to obtain semi-purified this compound.

For final purification, a reversed-phase HPLC method is recommended.

Instrumentation and Conditions:

-

HPLC System: A preparative or semi-preparative HPLC system with a UV-Vis or Diode Array Detector (DAD).

-

Column: A C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm particle size).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both with 0.1% formic acid.

-

Gradient: Start with a higher proportion of water and gradually increase the proportion of acetonitrile. A typical gradient could be from 20% B to 80% B over 30 minutes.

-

-

Flow Rate: Appropriate for the column dimensions (e.g., 2-4 mL/min for a semi-preparative column).

-

Detection: Monitor at a wavelength where this compound has maximum absorbance.

-

Injection Volume: Dependent on the concentration of the semi-purified sample and the column capacity.

Procedure:

-

Dissolve the semi-purified this compound in the initial mobile phase composition.

-

Filter the sample through a 0.22 µm syringe filter.

-

Inject the sample onto the HPLC system.

-

Collect the fraction corresponding to the this compound peak.

-

Evaporate the solvent to obtain pure this compound.

Quantitative Data

The biological activity of this compound isolated from Aspergillus niger GTS01-4 has been quantified in several assays.

Cytotoxic Activity

The cytotoxic potential of this compound was evaluated against the human breast cancer cell line MCF-7.

| Compound | Cell Line | IC₅₀ (µg/mL) | Reference |

| This compound | MCF-7 | 11.51 | [1] |

Antimicrobial Activity

The antimicrobial activity of this compound was assessed using the disk diffusion method.

| Test Organism | Concentration (µ g/disc ) | Zone of Inhibition (mm) | Reference |

| Escherichia coli | 100 | 6 - 8 | [1] |

| Staphylococcus aureus | 100 | 6 - 8 | [1] |

| Bacillus subtilis | 100 | 6 - 8 | [1] |

Signaling Pathway

While the precise molecular mechanisms of this compound from Aspergillus niger are still under investigation, related studies on other natural products suggest that the PI3K/Akt signaling pathway is a common target for compounds with anticancer activity. Inhibition of this pathway can lead to decreased cell proliferation and survival. The following diagram illustrates a generalized PI3K/Akt signaling pathway.

Conclusion

This technical guide provides a framework for the discovery and isolation of this compound from Aspergillus niger. The detailed protocols, quantitative data, and workflow diagrams serve as a valuable resource for researchers in natural product chemistry, mycology, and drug development. Further investigation is warranted to fully elucidate the therapeutic potential and mechanism of action of this promising fungal metabolite.

References

A Technical Guide to the Natural Sources of Rubrofusarin and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of rubrofusarin and its derivatives, compounds of significant interest for their biological activities. The guide details their origins in both fungal and plant kingdoms, presents quantitative data on their occurrence, and outlines the experimental protocols for their isolation and purification. Furthermore, it elucidates the biosynthetic pathway of this compound, a crucial aspect for potential synthetic biology applications.

Introduction to this compound and Its Derivatives

This compound is an orange polyketide pigment belonging to the naphtho-γ-pyrone class of chemical compounds.[1][2] It serves as a common intermediate in various fungal biosynthetic pathways.[1][3][4] Structurally, it is a benzochromenone with two hydroxy substituents at positions 5 and 6, a methyl group at position 2, and a methoxy (B1213986) group at position 8.[1][2] A variety of derivatives have been isolated from natural sources, including nor-rubrofusarin (lacking the methoxy group), aurofusarin (B79076) (a homodimer of this compound), and various glycosides where sugar moieties are attached to the core structure.[5][6][7][8] These compounds have garnered attention for their potential therapeutic applications, including anticancer, antibacterial, and antioxidant effects.[9][10]

Natural Sources of this compound and Its Derivatives

This compound and its related compounds are primarily produced by fungi, particularly from the genera Fusarium and Aspergillus, and have also been isolated from several plant species, most notably within the Cassia and Senna genera.[2][6]

Fungal Sources

Fungi are the most prolific producers of this compound and its derivatives.

-

Fusarium species : This genus is a major source of this compound. It was first reported as a metabolite of Fusarium culmorum and Fusarium graminearum.[2][6][11] These species are also known to produce the derivative aurofusarin, a golden-yellow pigment that is a dimer of this compound.[5][12][13] In fact, it is believed that virtually all aurofusarin-producing organisms can also produce this compound, as it is a precursor in the aurofusarin biosynthetic pathway.[6] Other Fusarium species that produce aurofusarin, and by extension likely this compound, include F. acuminatum, F. avenaceum, F. crookwellens, F. poae, F. pseudograminearum, F. sambucinum, F. sporotrichioides, and F. tricinctum.[6][13]

-

Aspergillus species : Aspergillus niger is another well-documented fungal producer of this compound.[1][2][9][12][14][15] The terrestrial strain A. niger GTS01-4 has been a source for the isolation and evaluation of the compound's biological activities.[2][9][14][15] Additionally, derivatives such as fonsecin (B1214945) have been isolated from Aspergillus fonsecaeus and Aspergillus niger.[16][17] Aspergillus tubingensis has been shown to produce several naphtho-gamma-pyrones including aurasperone A and fonsecin.[18][19]

-

Other Fungi : this compound B, a derivative with a methyl ether group at position 6, has been isolated from Guanomyces polytrix.[6][12][20]

Plant Sources

Several plant species, particularly in the Leguminosae family, are known to produce this compound and its glycosidic derivatives.

-

Cassia and Senna Species : The seeds of Cassia tora (also known as Senna tora) are a significant source of this compound glycosides, including this compound-6-O-β-d-gentiobioside and nor-rubrofusarin-6-O-β-d-glucoside (cassiaside).[8][21] Cassia obtusifolia also contains this compound and its glycosides, such as this compound 6-O-β-d-glucopyranoside and this compound 6-O-β-d-gentiobioside.[14][22] Furthermore, this compound glycoside has been obtained from the softwood of Senna macranthera.[6] Nor-rubrofusarin has been reported in Senna quinquangulata.[21]

Quantitative Data on this compound and Derivatives

The concentration of this compound and its derivatives can vary significantly depending on the source and environmental conditions. The following tables summarize available quantitative data.

| Compound | Source Organism/Matrix | Concentration/Yield | Reference |

| This compound | Fusarium graminearum (in Maize) | 3.278 to 33.82 µg/kg | [23] |

| Fusarium graminearum (in Rice) | 0.815 to 61.86 µg/kg | [23] | |

| Fusarium graminearum (in Wheat) | 7.362 to 47.24 µg/kg | [23] | |

| Aurofusarin | Fusarium graminearum (Overexpression mutant) | up to 270 mg/L | [24][25][26] |

| This compound | Saccharomyces cerevisiae (Recombinant) | 1.1 mg/L | [3][4][27] |

Biosynthesis of this compound in Fusarium graminearum

The biosynthetic pathway of this compound has been well-studied in Fusarium graminearum. It is a polyketide pathway involving a set of clustered genes. The process begins with the condensation of one acetyl-CoA and six malonyl-CoA molecules.[3]

The key steps are:

-

Polyketide Synthesis : The polyketide synthase 12 (PKS12) catalyzes the formation of the heptaketide intermediate, YWA1.[2][3]

-

Dehydration : The dehydratase AurZ converts YWA1 into nor-rubrofusarin.[2][3]

-

O-methylation : The O-methyltransferase AurJ methylates nor-rubrofusarin to yield the final product, this compound.[2][3]

This pathway can be visualized as follows:

Experimental Protocols

The isolation and purification of this compound and its derivatives from natural sources typically involve extraction followed by chromatographic separation.

General Experimental Workflow

The following diagram illustrates a general workflow for the isolation and purification of these compounds.

Example Protocol: Isolation of this compound Gentiobioside from Cassia Seed

This protocol is based on methods described for the extraction of naphthopyrones from Cassia seeds.[28]

-

Extraction :

-

Take powdered Cassia seed medicinal material.

-

Add 15-20 times the weight of the material in 60-95% methanol.

-

Perform heat reflux extraction for 3-4 hours.

-

Allow the mixture to stand and then filter to collect the extract.

-

Repeat the extraction on the residue 1-3 more times.

-

Combine all the extracts and recover the solvent under reduced pressure at 30-40°C to obtain the crude cassia seed extract.

-

-

Purification :

-

The crude extract is further purified using chromatographic techniques.

-

Silica gel column chromatography is often used for initial separation.

-

This is followed by further purification using C18 reverse-phase column chromatography or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

-

Example Protocol: Isolation of this compound from Aspergillus niger Culture

This protocol is a general representation based on methodologies for isolating secondary metabolites from fungal cultures.[9][14][15]

-

Fungal Culture :

-

Inoculate Aspergillus niger (e.g., strain GTS01-4) on a suitable medium like Potato Dextrose Agar and incubate.[9]

-

For larger scale production, use liquid fermentation in a suitable broth.

-

-

Extraction :

-

Separate the mycelium from the culture broth by filtration.

-

Extract the mycelium with a suitable organic solvent like methanol or ethyl acetate.

-

-

Purification :

-

Concentrate the extract under reduced pressure.

-

Subject the crude extract to column chromatography over silica gel.

-

Elute with a solvent gradient (e.g., n-hexane-ethyl acetate) to separate the components.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC).

-

Combine fractions containing the target compound and further purify by preparative TLC or HPLC if necessary.

-

-

Structure Elucidation :

Biological Activities and Affected Signaling Pathways

This compound and its derivatives exhibit a range of biological activities. While detailed signaling pathways for all activities are not fully elucidated, some mechanisms have been proposed. For instance, this compound has been shown to ameliorate chronic restraint stress-induced depressive symptoms through the PI3K/Akt signaling pathway.[10] It has also been identified as an inhibitor of human DNA topoisomerase II-α, suggesting a potential mechanism for its anticancer effects.[23][29]

Further research is required to fully map the signaling pathways modulated by these compounds, which will be critical for their development as therapeutic agents.

Conclusion

This compound and its derivatives are a fascinating group of natural products with diverse biological activities. They are predominantly found in various species of Fusarium and Aspergillus fungi, as well as in plants of the Cassia and Senna genera. The established biosynthetic pathway in fungi presents opportunities for heterologous production and metabolic engineering to enhance yields. Standardized protocols for their isolation and purification are crucial for obtaining high-purity compounds for research and drug development. As our understanding of their mechanisms of action and effects on cellular signaling pathways deepens, the potential for translating these natural compounds into valuable therapeutic agents will continue to grow.

References

- 1. This compound | C15H12O5 | CID 72537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 3567-00-8 | Benchchem [benchchem.com]

- 3. Reconstruction of the biosynthetic pathway for the core fungal polyketide scaffold this compound in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reconstruction of the biosynthetic pathway for the core fungal polyketide scaffold this compound in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 8. Alaternin, cassiaside and this compound gentiobioside, radical scavenging principles from the seeds of Cassia tora on 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.aip.org [pubs.aip.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Metabolic Products of Fungi. XXV. Synthesis of this compound and Its Derivatives. [jstage.jst.go.jp]

- 12. Comprehensive Description of Fusarium graminearum Pigments and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Aurofusarin [rasmusfrandsen.dk]

- 14. researchgate.net [researchgate.net]

- 15. pubs.aip.org [pubs.aip.org]

- 16. 2,3-Dihydro-2,5,8-trihydroxy-6-methoxy-2-methyl-4H-naphtho(2,3-b)pyran-4-one | C15H14O6 | CID 216328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. mdpi.com [mdpi.com]

- 19. Naphtho-Gamma-Pyrones Produced by Aspergillus tubingensis G131: New Source of Natural Nontoxic Antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Northis compound | C14H10O5 | CID 135453893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Identification and Determination of this compound, this compound Isomer, and Their Quinone Forms in Grains Using High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Enhancing the Production of the Fungal Pigment Aurofusarin in Fusarium graminearum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Enhancing the Production of the Fungal Pigment Aurofusarin in Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. guidechem.com [guidechem.com]

- 29. pubs.acs.org [pubs.acs.org]

Rubrofusarin as a polyketide pigment in fungi.

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Rubrofusarin is a naturally occurring orange polyketide pigment synthesized by a variety of filamentous fungi, most notably within the Fusarium and Aspergillus genera. It serves as a key intermediate in the biosynthesis of other complex polyketides, such as the mycotoxin aurofusarin. Beyond its role as a pigment, this compound has garnered significant interest in the scientific community due to its diverse and potent biological activities, including antimicrobial, cytotoxic, and enzyme inhibitory properties. This technical guide provides a comprehensive overview of this compound, encompassing its physicochemical characteristics, biosynthetic pathway, production in fungi, biological activities with quantitative data, and detailed experimental protocols for its extraction, purification, and analysis.

Physicochemical Properties

This compound (5,6-dihydroxy-8-methoxy-2-methyl-4H-benzo[g]chromen-4-one) is a member of the benzochromenone class of compounds. Its chemical structure imparts distinct physical and spectral properties that are crucial for its identification and quantification.

Table 1: Physicochemical and Spectroscopic Data of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₁₂O₅ | |

| Molecular Weight | 272.25 g/mol | |

| Appearance | Orange to red-orange crystalline powder or needles | |

| Melting Point | 210–211 °C | |

| Solubility | Insoluble in water; soluble in ethanol (B145695) and dimethyl sulfoxide (B87167) (DMSO) | |

| UV-Vis λmax (in Methanol) | Broad absorption with maxima around 244 nm, 268 nm, and 381 nm | |

| ¹H NMR (in CDCl₃) | δ (ppm): 14.91 (s, 1H, OH-5), 6.70 (d, J=2.0 Hz, 1H, H-7), 6.47 (d, J=2.0 Hz, 1H, H-9), 6.04 (s, 1H, H-3), 3.92 (s, 3H, OCH₃-8), 2.38 (s, 3H, CH₃-2) | |

| ¹³C NMR (in CDCl₃) | δ (ppm): 185.0 (C-4), 162.3 (C-5), 161.8 (C-6), 160.9 (C-8), 158.4 (C-10a), 147.2 (C-2), 138.0 (C-9a), 110.0 (C-4a), 107.5 (C-3), 105.2 (C-10), 99.8 (C-9), 97.9 (C-7), 56.2 (OCH₃-8), 20.5 (CH₃-2) |

Biosynthesis of this compound

This compound is synthesized via a type I polyketide synthase (PKS) pathway. In Fusarium graminearum, the core of this pathway is encoded by the PKS12 gene cluster. The biosynthesis involves a series of enzymatic reactions, starting from the condensation of acetyl-CoA and malonyl-CoA units to form a heptaketide intermediate.

The key steps in the biosynthesis of this compound are:

-

Polyketide Chain Formation: The polyketide synthase PKS12 catalyzes the iterative condensation of one acetyl-CoA and six malonyl-CoA units to produce the aromatic heptaketide intermediate, YWA1. The activity of PKS12 requires post-translational phosphopantetheinylation, which is carried out by a phosphopantetheinyl transferase (PPTase), such as NpgA from Aspergillus fumigatus.

-

Dehydration: The dehydratase AurZ then converts YWA1 into nor-rubrofusarin.

-

O-methylation: Finally, the O-methyltransferase AurJ catalyzes the methylation of nor-rubrofusarin to yield this compound.

This biosynthetic pathway has been successfully reconstructed in the yeast Saccharomyces cerevisiae, confirming the functions of these key enzymes.

Production of this compound in Fungi

This compound is produced by a range of fungal species. The yield of this compound can be influenced by culture conditions such as medium composition, pH, and aeration.

Table 2: Production of this compound by Different Fungal Species

| Fungal Species | Culture Conditions | Yield | Reference(s) |

| Fusarium graminearum | Grown on maize matrix for 30 days at 28°C | 3.28 - 33.82 µg/kg | |

| Fusarium graminearum | Grown on rice matrix | 0.82 - 61.86 µg/kg | |

| Fusarium graminearum | Grown on wheat matrix | 7.36 - 47.24 µg/kg | |

| Saccharomyces cerevisiae (engineered) | Heterologous expression of PKS12, npgA, aurZ, and aurJ in submerged culture | 1.1 mg/L | |

| Fusarium solani | Submerged culture with maltose (B56501) medium | Up to 305 mg/L (of related fusarubins) |

Biological Activities of this compound

This compound exhibits a broad spectrum of biological activities, making it a compound of interest for drug discovery and development.

Cytotoxic Activity

This compound has demonstrated significant cytotoxicity against various cancer cell lines. This activity is, at least in part, attributed to its ability to inhibit human DNA topoisomerase II-α.

Table 3: Cytotoxic Activity of this compound against Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ Value | Reference(s) |

| MCF-7 | Breast Cancer | 11.51 µg/mL | |

| SW1116 (this compound B) | Colon Cancer | Not specified |

Antimicrobial Activity

This compound has shown moderate to good activity against a range of bacteria and fungi.

Table 4: Antimicrobial Activity of this compound

| Test Organism | Type | Activity (Zone of Inhibition) | Concentration | Reference(s) |

| Escherichia coli | Bacteria | 6 - 8 mm | 100 µ g/disc | |

| Staphylococcus aureus | Bacteria | 6 - 8 mm | 100 µ g/disc | |

| Bacillus subtilis | Bacteria | 6 - 8 mm | 100 µ g/disc |

Experimental Protocols

Extraction and Purification of this compound from Fungal Cultures

This protocol is adapted from methodologies used for the extraction of polyketides from Fusarium species.

-

Culture and Harvest: Grow the fungal strain in a suitable liquid medium (e.g., Potato Dextrose Broth) or on a solid substrate (e.g., autoclaved rice or maize). After the desired incubation period, separate the mycelium and the culture filtrate by filtration.

-

Extraction:

-

From Mycelium: Resuspend the mycelial biomass in a suitable solvent such as ethyl acetate (B1210297) or a mixture of benzene (B151609) and acetone (B3395972) (4:1). Disrupt the cells using sonication or vigorous shaking to enhance extraction efficiency.

-

From Culture Filtrate: Perform liquid-liquid extraction of the culture filtrate using an equal volume of ethyl acetate. Repeat the extraction process three times to maximize the recovery of this compound.

-

-

Solvent Evaporation: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Purification:

-

Silica (B1680970) Gel Chromatography: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto a silica gel column. Elute the column with a gradient of solvents, such as a mixture of light petroleum and dichloromethane, to separate the compounds based on their polarity.

-

Preparative HPLC: For higher purity, the fractions containing this compound can be further purified by preparative High-Performance Liquid Chromatography (HPLC) using a C18 column and a suitable mobile phase, such as a gradient of acetonitrile (B52724) and water.

-

Quantification of this compound by UHPLC/Q-Orbitrap MS

This protocol is based on the method described for the analysis of this compound in grains.

-

Sample Preparation:

-

Extract a known amount of the sample (e.g., 5 g of ground grain or lyophilized mycelium) with an extraction solution (e.g., acetonitrile:water:acetic acid 70:29:1, v:v:v).

-

Vortex or shake the mixture vigorously for a specified time (e.g., 30 minutes).

-

Centrifuge the mixture to pellet the solid material.

-

Dilute the supernatant with an appropriate solvent (e.g., water/extraction solution 1:1, v:v) before injection.

-

-

UHPLC Conditions:

-

Column: A C18 reversed-phase column (e.g., 1.8 µm particle size, 2.1 x 50 mm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: A typical flow rate would be in the range of 0.2-0.4 mL/min.

-

Injection Volume: 1-5 µL.

-

-

Q-Orbitrap MS Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

Scan Mode: Full scan MS or data-dependent MS² (ddMS²).

-

Mass Resolution: Set to a high resolution (e.g., >70,000) to ensure mass accuracy.

-

Data Analysis: Identify this compound by its accurate mass ([M+H]⁺ = 273.0757) and its characteristic fragmentation pattern in MS². Quantify by comparing the peak area of the sample to a standard curve prepared with a pure this compound standard.

-

Conclusion

This compound stands out as a fungal polyketide with significant potential beyond its role as a pigment. Its well-defined biosynthetic pathway offers opportunities for metabolic engineering to enhance its production. The diverse biological activities of this compound, particularly its cytotoxic and antimicrobial properties, warrant further investigation for potential applications in medicine and agriculture. The analytical methods detailed in this guide provide a robust framework for researchers to accurately identify and quantify this promising natural product. Future research should focus on elucidating the mechanisms of action underlying its biological effects and exploring its full therapeutic and biotechnological potential.

The Central Role of Rubrofusarin as a Biosynthetic Intermediate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubrofusarin, a member of the naphtho-γ-pyrone class of polyketides, is a key biosynthetic intermediate in the production of a diverse array of fungal secondary metabolites.[1][2][3][4] This orange-brown pigment, produced by various fungal species including Fusarium, Aspergillus, and Penicillium, serves as a critical branch-point molecule, leading to the formation of complex and biologically active compounds such as the mycotoxin aurofusarin (B79076).[1][2][3][5] Understanding the biosynthesis of this compound and the enzymes that catalyze its formation is paramount for the targeted production of novel bioactive molecules and for controlling the contamination of food and feed with mycotoxins. This technical guide provides an in-depth overview of the biosynthesis of this compound, detailing the enzymatic steps, quantitative production data, and experimental protocols for its study.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step enzymatic process that begins with the condensation of acetyl-CoA and malonyl-CoA units by a type I polyketide synthase (PKS). The most well-characterized pathway is the initial stage of aurofusarin biosynthesis in Fusarium graminearum.[1][3][5]

The key enzymatic steps are:

-

Polyketide Chain Assembly: The iterative type I polyketide synthase, PKS12, catalyzes the condensation of one acetyl-CoA and six malonyl-CoA molecules to form the heptaketide intermediate, YWA1.[1][3] The proper functioning of PKS12 requires post-translational phosphopantetheinylation, which is carried out by a phosphopantetheinyl transferase (PPTase), such as NpgA from Aspergillus fumigatus.[1][3]

-

Dehydration: The intermediate YWA1 undergoes dehydration to form nor-rubrofusarin. This reaction is catalyzed by the dehydratase enzyme, AurZ.[1][3] While this conversion can occur spontaneously to some extent, the presence of AurZ significantly enhances the production of nor-rubrofusarin.[1][3]

-

O-methylation: The final step in this compound biosynthesis is the O-methylation of nor-rubrofusarin to yield this compound. This reaction is catalyzed by the O-methyltransferase, AurJ.[1][3]

From this compound, the pathway can proceed to the formation of the dimeric mycotoxin aurofusarin through the action of a laccase, Gip1.[5]

Quantitative Data on this compound Production

The heterologous reconstruction of the this compound biosynthetic pathway in Saccharomyces cerevisiae has provided valuable quantitative data on its production. The co-expression of F. graminearum genes PKS12, aurZ, and aurJ, along with the A. fumigatus PPTase gene npgA, resulted in the production of this compound.

| Host Organism | Genotype | This compound Titer (mg/L) | Reference |

| Saccharomyces cerevisiae | Expressing PKS12, npgA, aurZ, aurJ | 1.1 | [1][3] |

| Saccharomyces cerevisiae | Expressing PKS12, npgA, aurJ (without aurZ) | 0.19 | [1][3] |

Studies on various grains have also quantified the natural occurrence of this compound due to fungal contamination.

| Grain | Concentration Range (µg/kg) | Reference |

| Maize | 3.278 - 33.82 | [6][7] |

| Rice | 0.815 - 61.86 | [6][7] |

| Wheat | 7.362 - 47.24 | [6][7] |

Experimental Protocols

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantification of this compound from fungal cultures, which can be adapted based on available instrumentation and specific experimental needs.

a. Sample Preparation (from Fungal Culture):

-

Grow the fungal strain in a suitable liquid medium (e.g., Potato Dextrose Broth or Yeast Extract Peptone Dextrose) under conditions known to induce secondary metabolite production.

-

Separate the mycelium from the culture broth by filtration through cheesecloth or a similar material.

-

Lyophilize both the mycelium and the culture filtrate.

-

Extract the lyophilized material with a suitable organic solvent such as ethyl acetate (B1210297) or methanol (B129727). Sonication can be used to improve extraction efficiency.

-

Evaporate the solvent from the extract under reduced pressure to obtain a crude extract.

-

Dissolve a known weight of the crude extract in a known volume of a suitable solvent (e.g., methanol or acetonitrile) for HPLC analysis.

-

Filter the dissolved extract through a 0.22 µm syringe filter prior to injection into the HPLC system.

b. HPLC Conditions:

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used for the separation of polyketides.

-

Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both often acidified with 0.1% formic acid or trifluoroacetic acid to improve peak shape.

-

Example Gradient:

-

Start with 10-20% B, hold for 2-5 minutes.

-

Linearly increase to 90-100% B over 20-30 minutes.

-

Hold at 90-100% B for 5-10 minutes.

-

Return to initial conditions and equilibrate for 5-10 minutes before the next injection.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV-Vis detector at a wavelength where this compound has significant absorbance (e.g., determined by a UV-Vis scan of a pure standard). A photodiode array (PDA) detector is ideal for obtaining the full UV-Vis spectrum of the eluting peaks for identification.

-

Quantification: Create a standard curve using a pure this compound standard of known concentrations. The concentration of this compound in the samples can then be determined by comparing the peak area to the standard curve.

Gene Knockout in Fusarium graminearum via Agrobacterium tumefaciens-Mediated Transformation (ATMT)

This protocol provides a framework for deleting genes involved in the this compound biosynthetic pathway in F. graminearum.

a. Vector Construction:

-

Construct a gene replacement cassette containing a selectable marker (e.g., hygromycin B resistance gene, hph) flanked by approximately 1-1.5 kb of the 5' and 3' untranslated regions (UTRs) of the target gene (PKS12, aurZ, or aurJ).

-

Clone the gene replacement cassette into a binary vector suitable for Agrobacterium tumefaciens.

b. Transformation Protocol:

-

Introduce the binary vector into a suitable A. tumefaciens strain (e.g., AGL1) by electroporation or heat shock.

-

Grow the transformed A. tumefaciens in a suitable medium (e.g., LB) containing appropriate antibiotics for selection.

-

Induce the virulence genes of A. tumefaciens by growing the culture in induction medium containing acetosyringone.

-

Prepare a conidial suspension of the wild-type F. graminearum strain.

-

Mix the induced A. tumefaciens culture with the F. graminearum conidial suspension.

-

Plate the mixture onto a co-cultivation medium (e.g., induction medium agar (B569324) plates with a nitrocellulose membrane).

-

Incubate the co-cultivation plates for 2-3 days.

-

Transfer the nitrocellulose membranes to a selective medium containing an antibiotic to kill the A. tumefaciens (e.g., cefotaxime) and the selective agent for the fungal transformants (e.g., hygromycin B).

-

Incubate the selection plates until fungal colonies appear.

-

Isolate individual transformant colonies and confirm the gene knockout by PCR and Southern blot analysis.

Visualizations

References

- 1. mdpi.com [mdpi.com]

- 2. The biosynthetic pathway for aurofusarin in Fusarium graminearum reveals a close link between the naphthoquinones and naphthopyrones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of a gene cluster responsible for the biosynthesis of aurofusarin in the Fusarium graminearum species complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Two Novel Classes of Enzymes Are Required for the Biosynthesis of Aurofusarin in Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolic Products of Fungi. XXV. Synthesis of this compound and Its Derivatives. [jstage.jst.go.jp]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

In-Depth Technical Guide to the Physical and Chemical Properties of Rubrofusarin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rubrofusarin is a naturally occurring polyketide pigment produced by a variety of fungi, notably from the Fusarium and Aspergillus genera. It belongs to the naphtho-γ-pyrone class of compounds and serves as a key intermediate in the biosynthesis of other complex fungal metabolites like aurofusarin.[1][2] This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, including its structural characteristics, solubility, and spectral data. Detailed methodologies for key experimental procedures are provided to assist researchers in their laboratory work. Furthermore, this document includes visualizations of the biosynthetic pathway of this compound and its interaction with key signaling pathways, offering a deeper understanding of its biological context and potential as a therapeutic agent.

Chemical and Physical Properties

This section summarizes the key chemical and physical properties of this compound. The data presented has been compiled from various scientific sources to provide a reliable reference for researchers.

Identification and Structure

| Property | Value | Source |

| IUPAC Name | 5,6-dihydroxy-8-methoxy-2-methylbenzo[g]chromen-4-one | [3] |

| Synonyms | 5,6-Dihydroxy-8-methoxy-2-methyl-4H-benzo[g]chromen-4-one, NSC 258316 | [3] |

| CAS Number | 3567-00-8 | [3] |

| Chemical Formula | C₁₅H₁₂O₅ | [3] |

| Molecular Weight | 272.25 g/mol | [3] |

| Appearance | Orange pigment, solid powder | [1] |

Physicochemical Data

| Property | Value | Experimental Conditions/Notes | Source |

| Melting Point | 210-212 °C | Capillary method | Generic Lab Protocol[4][5][6][7][8] |

| Solubility | Soluble in DMSO and ethanol. | Data on aqueous solubility is limited. | Generic Lab Protocol[9] |

| Storage | Store at +4°C for short-term and -20°C for long-term storage. | Protect from light. | [9] |

Spectral Data

The spectral properties of this compound are crucial for its identification and characterization. This section provides an overview of its Ultraviolet-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectral data.

UV-Vis Spectroscopy

The UV-Vis spectrum of this compound exhibits characteristic absorption bands that are influenced by the solvent. Theoretical studies using time-dependent density functional theory (TD-DFT) have been conducted to model its electronic transitions.[10][11]

| Wavelength (λmax) | Solvent | Notes | Source |

| ~379 nm | Ethanol | Theoretical calculation for the S₀→S₁ (HOMO→LUMO) transition. | [12] |

| 244 nm, 268 nm, 381 nm | Not specified | These peaks are characteristic of the naphthoquinone chromophore. | [13] |

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of this compound. The chemical shifts are indicative of the electronic environment of the protons and carbon atoms within the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Solvent |

| 14.91 | s | Chelated -OH | Not specified |

| 6.70 | d | Aromatic H | Not specified |

| 6.47 | d | Aromatic H | Not specified |

| 6.04 | s | Aromatic H | Not specified |

| 3.92 | s | -OCH₃ | Not specified |

| 2.38 | s | -CH₃ | Not specified |

Note: Specific coupling constants were not provided in the searched literature.

| Chemical Shift (δ) ppm | Assignment | Solvent |

| 185.0 | C=O (γ-lactone) | Not specified |

| 162.3-160.9 | sp²-oxy carbons | Not specified |

| 107.5-97.9 | sp² methines | Not specified |

| 56.2 | -OCH₃ | Not specified |

| 20.5 | -CH₃ | Not specified |

Note: The provided ¹³C NMR data is a summary of key signals. Detailed assignments for all 15 carbon atoms can be found in specialized literature.[14]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the isolation, purification, and characterization of this compound. These protocols are based on established laboratory practices and information from scientific literature.

Isolation and Purification of this compound from Fusarium Species

This protocol outlines the general steps for obtaining this compound from fungal cultures.

3.1.1. Fungal Cultivation

-

Strain Selection: Utilize a known this compound-producing strain of Fusarium, such as Fusarium graminearum or Fusarium culmorum.

-

Culture Medium: Prepare a suitable liquid culture medium, such as Potato Dextrose Broth (PDB) or a defined synthetic medium.

-

Inoculation and Incubation: Inoculate the sterile medium with the fungal strain and incubate under appropriate conditions of temperature (e.g., 25-28°C) and agitation for a sufficient period to allow for pigment production.

3.1.2. Extraction

-

Mycelial Separation: Separate the fungal mycelia from the culture broth by filtration.

-

Solvent Extraction: Extract the pigment from the mycelia and/or the culture filtrate using an appropriate organic solvent, such as ethyl acetate (B1210297) or chloroform. This is typically done using a separating funnel for liquid-liquid extraction or by soaking the mycelia in the solvent.

-

Concentration: Concentrate the organic extract under reduced pressure using a rotary evaporator to obtain a crude extract.

3.1.3. Purification

-

Chromatography: Purify the crude extract using column chromatography. A silica (B1680970) gel stationary phase is commonly used with a gradient elution system of solvents with increasing polarity (e.g., hexane, ethyl acetate, and methanol).

-

Fraction Collection and Analysis: Collect the fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

Final Purification: Pool the fractions containing this compound and further purify if necessary using techniques like preparative TLC or High-Performance Liquid Chromatography (HPLC).

Melting Point Determination

The melting point is a crucial parameter for assessing the purity of a crystalline solid.

-

Sample Preparation: Finely powder a small amount of purified this compound.

-

Capillary Tube Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in a melting point apparatus. Heat the sample at a controlled rate (e.g., 1-2 °C/min) and record the temperature range from the onset of melting to the complete liquefaction of the solid.[4][5][6][7][8]

Solubility Determination (Shake-Flask Method)

This method is used to determine the equilibrium solubility of a compound in a specific solvent.

-

Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., DMSO, ethanol, water) in a sealed flask.

-

Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: After equilibration, filter or centrifuge the solution to remove any undissolved solid.

-

Quantification: Determine the concentration of this compound in the saturated solution using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

UV-Vis Spectroscopy

UV-Vis spectroscopy is used to determine the absorption characteristics of this compound.

-

Sample Preparation: Prepare a solution of this compound of a known concentration in a suitable UV-transparent solvent (e.g., ethanol, methanol).

-

Instrument Setup: Use a calibrated UV-Vis spectrophotometer. Set the wavelength range to scan (e.g., 200-600 nm).

-

Measurement: Record the absorbance spectrum of the solution. Identify the wavelengths of maximum absorbance (λmax).

NMR Spectroscopy

NMR spectroscopy provides detailed structural information about the molecule.

-

Sample Preparation: Dissolve a sufficient amount of purified this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

-

Instrument Setup: Use a high-resolution NMR spectrometer.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra.

-

Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra. Chemical shifts (δ) are reported in parts per million (ppm) relative to the reference standard.[15][16]

Mandatory Visualizations

This section provides diagrams created using the DOT language to visualize key pathways and mechanisms involving this compound.

Biosynthetic Pathway of this compound

References

- 1. Reconstruction of the biosynthetic pathway for the core fungal polyketide scaffold this compound in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C15H12O5 | CID 72537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. promptpraxislabs.com [promptpraxislabs.com]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. thinksrs.com [thinksrs.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. This compound | Tyrosinase inhibitor | Hello Bio [hellobio.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. Theoretical modelling of structure, vibrational and UV-vis absorbance spectra of this compound molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 16. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of Rubrofusarin: A Technical Guide for Researchers

Abstract

Rubrofusarin is a naturally occurring naphtho-γ-pyrone produced by various fungi, notably from the Fusarium and Aspergillus genera.[1][2] This polyketide pigment has garnered significant interest within the scientific community due to its biosynthetic role as a precursor to other complex fungal metabolites and its potential biological activities, including α-glucosidase inhibition.[2] This technical guide provides a comprehensive overview of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. Detailed experimental protocols for the acquisition of this data are presented, along with visualizations of its biosynthetic pathway and a proposed mechanism of its inhibitory action. The information herein is intended to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug discovery.

Spectroscopic Data

The structural elucidation of this compound has been accomplished through the extensive use of modern spectroscopic techniques. The following tables summarize the key NMR and MS data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed molecular structure of organic compounds. The ¹H and ¹³C NMR data for this compound are presented below.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Atom No. | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| 3 | 6.04 | s | |

| 5-OH | 14.91 | s | |

| 7 | 6.47 | d | 2.0 |

| 9 | 6.70 | d | 2.0 |

| 2-CH₃ | 2.38 | s | |

| 8-OCH₃ | 3.92 | s |

Note: Data acquired in CDCl₃.[3]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Atom No. | Chemical Shift (δ) ppm |

| 2 | 162.3 |

| 3 | 107.5 |

| 4 | 185.0 |

| 4a | 105.0 |

| 5 | 161.0 |

| 6 | 160.9 |

| 6a | 97.9 |

| 7 | 100.2 |

| 8 | 165.5 |

| 9 | 98.5 |

| 10a | 140.0 |

| 10b | 108.0 |

| 2-CH₃ | 20.5 |

| 8-OCH₃ | 56.2 |

Note: Data interpretation based on HMQC spectra.[3]

Mass Spectrometry (MS)

High-resolution mass spectrometry provides accurate mass measurements, enabling the determination of elemental composition and fragmentation patterns that aid in structural confirmation.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for this compound

| Ion | m/z (measured) | Formula |

| [M+H]⁺ | 273.0757 | C₁₅H₁₃O₅ |

Note: Data acquired using a Q-Orbitrap MS system.[1]

Table 4: Major Fragment Ions of this compound from ddMS² Analysis

| m/z | Relative Abundance | Proposed Formula |

| 230.0574 | >10% | C₁₃H₁₀O₄ |

| 244.0370 | >10% | C₁₃H₈O₅ |

| 287.0555 | >5% | C₁₅H₁₁O₆ |

Note: Data from data-dependent tandem mass spectrometry (ddMS²) on a Q-Orbitrap MS.[1][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of scientific findings. The following sections provide comprehensive protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol (Representative)

While a specific detailed protocol for this compound was not available, the following is a representative protocol for the NMR analysis of fungal polyketides, which can be adapted for this compound.

2.1.1. Sample Preparation

-

Isolation: this compound is typically isolated from fungal cultures (e.g., Fusarium culmorum) grown in a suitable medium. The fungal mycelium is extracted with an organic solvent such as ethyl acetate. The crude extract is then subjected to chromatographic purification, often using silica (B1680970) gel column chromatography followed by preparative thin-layer chromatography or high-performance liquid chromatography (HPLC) to yield pure this compound.

-

Sample for NMR: Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard (δ 0.00).

2.1.2. NMR Data Acquisition

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe is used.

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: 0-16 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

-

-

2D NMR (HSQC, HMBC, COSY): Standard pulse programs and parameters are used as provided by the spectrometer manufacturer. Spectral widths are set to encompass all proton and carbon signals.

2.1.3. Data Processing

-

The acquired Free Induction Decays (FIDs) are Fourier transformed after applying an exponential window function to improve the signal-to-noise ratio.

-

Phase and baseline corrections are applied to the transformed spectra.

-

Chemical shifts are referenced to the internal standard (TMS) or the residual solvent peak.

Mass Spectrometry Protocol (UHPLC/Q-Orbitrap MS)

The following protocol is based on a validated method for the analysis of this compound in grain samples.[1][4]

2.2.1. Sample Preparation and Extraction

-

Standard Solution: A stock solution of this compound (e.g., 200 µg/mL) is prepared in acetonitrile. Working standards are prepared by diluting the stock solution.

-

Extraction from Matrix (if applicable): For samples in a complex matrix like grain, a suitable extraction method such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) can be employed, followed by a cleanup step.

2.2.2. UHPLC Conditions

-

System: An ultra-high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.7 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.

-

Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

-

Gradient Elution: A suitable gradient is used to separate the analyte from other matrix components. For example, starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 2-5 µL.

2.2.3. Q-Orbitrap MS Conditions

-

System: A hybrid quadrupole-Orbitrap mass spectrometer.

-

Ionization Source: Heated electrospray ionization (H-ESI) in positive ion mode.

-

Spray Voltage: 3.5 kV.

-

Capillary Temperature: 320 °C.

-

Sheath Gas and Aux Gas Flow Rates: Optimized for best signal intensity.

-

Full Scan MS:

-

Resolution: 70,000 FWHM.

-

Scan Range: m/z 100-1000.

-

-

Data-Dependent MS² (ddMS²):

-

Resolution: 17,500 FWHM.

-

Isolation Window: m/z 1.0.

-

Collision Energy: Stepped normalized collision energy (e.g., 20, 40, 60 eV).

-

2.2.4. Data Analysis

-

Data is acquired and processed using the instrument's software.

-

The accurate mass of the precursor ion ([M+H]⁺) and its fragmentation pattern are used for identification and structural confirmation.

Visualizations

Diagrams are provided to illustrate key biological and experimental concepts related to this compound.

Biosynthetic Pathway of this compound

This compound is synthesized via a polyketide pathway. The following diagram outlines the key steps in its formation.[5]

Caption: Biosynthetic pathway of this compound from precursor molecules.

Experimental Workflow for Spectroscopic Analysis

The general workflow for the isolation and spectroscopic characterization of this compound is depicted below.

Caption: Workflow for this compound analysis.

Proposed Mechanism of α-Glucosidase Inhibition

This compound has been identified as an inhibitor of α-glucosidase, an enzyme involved in carbohydrate digestion. The diagram below illustrates the general principle of α-glucosidase inhibition.

References

- 1. Identification and Determination of this compound, this compound Isomer, and Their Quinone Forms in Grains Using High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identification and Determination of this compound, this compound Isomer, and Their Quinone Forms in Grains Using High-Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

The Genetic Architecture of Rubrofusarin Biosynthesis: A Technical Guide for Researchers

For Immediate Release